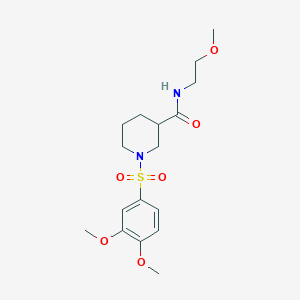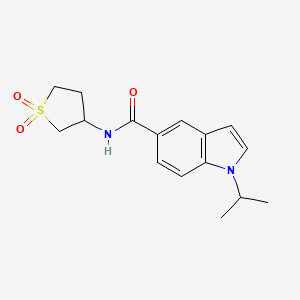![molecular formula C19H32N4OS B11127710 N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide](/img/structure/B11127710.png)
N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-シクロオクチル-2-[(4,6-ジメチル-2-ピリミジニル)アミノ]-4-(メチルスルファニル)ブタンアミドは、以下の構造を持つ化学化合物です。
C6H9N3
{_svg_1}. この化合物はピリミジン環とアミド官能基を含んでいます。この化合物の性質と用途について詳しく見ていきましょう。準備方法
Synthetic Routes: The synthetic route for this compound involves several steps. One common approach is to start with 2-amino-4,6-dimethylpyrimidine, which undergoes further reactions to introduce the cyclooctyl and methylsulfanyl groups. Specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production: While there isn’t a widely reported industrial-scale production method for this compound, research laboratories can synthesize it using established organic chemistry techniques.
化学反応の分析
Reactivity: N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the amide group could yield the corresponding amine.
Substitution: Substitution reactions can occur at the pyrimidine ring or the cyclooctyl group.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the amide could yield the corresponding amine, while oxidation might lead to sulfoxides or sulfones.
科学的研究の応用
Medicine: Investigating its pharmacological properties, such as potential drug interactions or therapeutic effects.
Chemical Biology: Studying its impact on cellular processes.
Industry: Exploring its use as a building block for other compounds.
作用機序
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While there isn’t an extensive list of similar compounds, N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide’s unique structure sets it apart. Further comparative studies are needed to explore its distinct features.
特性
分子式 |
C19H32N4OS |
|---|---|
分子量 |
364.6 g/mol |
IUPAC名 |
N-cyclooctyl-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C19H32N4OS/c1-14-13-15(2)21-19(20-14)23-17(11-12-25-3)18(24)22-16-9-7-5-4-6-8-10-16/h13,16-17H,4-12H2,1-3H3,(H,22,24)(H,20,21,23) |
InChIキー |
VIHMYQZBLQLVQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(CCSC)C(=O)NC2CCCCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-1-[(2,5-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11127641.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127645.png)
![Diethyl {[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}propanedioate](/img/structure/B11127649.png)
![6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11127653.png)
![N-(1-methoxypropan-2-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11127654.png)
![2-(1H-indol-1-yl)-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-ethanone](/img/structure/B11127658.png)
![2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3,5-dimethoxybenzoate](/img/structure/B11127666.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11127680.png)
![2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11127684.png)

![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11127704.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B11127705.png)
